Product packaging for 2-[(Butylamino)methyl]phenol hydrochloride(Cat. No.:CAS No. 60509-44-6)

2-[(Butylamino)methyl]phenol hydrochloride

Cat. No.: B3146661
CAS No.: 60509-44-6
M. Wt: 215.72 g/mol
InChI Key: SWHGPPMQGMENEW-UHFFFAOYSA-N
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Description

General Overview of Aminophenol Derivatives in Chemical Research

Aminophenol derivatives are organic compounds containing both hydroxyl (-OH) and amino (-NH2, -NHR, or -NR2) functional groups attached to a benzene (B151609) ring. These compounds are of considerable commercial and academic importance, serving as crucial intermediates in the synthesis of pharmaceuticals, dyes, and photographic materials. youtube.com The relative position of the amino and hydroxyl groups on the aromatic ring (ortho, meta, or para) significantly influences their chemical and physical properties, including their stability and reactivity. youtube.comnih.gov

The chemical versatility of aminophenols stems from the reactivity of both the phenolic hydroxyl and the amino moieties. youtube.com They can undergo a variety of reactions, including acylation, alkylation, and diazotization, making them valuable building blocks for more complex molecules. youtube.comnih.gov In the realm of materials science and industrial applications, derivatives of aminophenols are investigated for their antioxidant and corrosion-inhibiting properties. google.comnih.gov Phenolic compounds, in general, are recognized for their ability to act as radical scavengers, a property conferred by the hydrogen-donating ability of the hydroxyl group. google.comgoogle.com This antioxidant capability is fundamental to their use as stabilizers in fuels, lubricants, and polymers. nih.gov

Significance of 2-[(Butylamino)methyl]phenol (B1267993) Hydrochloride within the Aminophenol Class

2-[(Butylamino)methyl]phenol hydrochloride belongs to the family of ortho-aminophenols and is specifically classified as a phenolic Mannich base. Its structure features a butylamino-methyl group at the position ortho to the phenolic hydroxyl group. The hydrochloride salt form indicates that the basic amino group has been protonated, which typically enhances water solubility and stability for storage and handling.

The primary significance of this compound and its close analogs, such as other alkylaminomethyl phenols, lies in their application as industrial additives. nih.gov Research into similar phenolic Mannich bases points to their use as antioxidants and corrosion inhibitors, particularly in lubricating oils and fuels. google.comnih.gov The presence of both the phenolic group, which can terminate oxidative chain reactions by donating a hydrogen atom, and the amine group contributes to this functionality. youtube.comgoogle.com In lubricant formulations, phenolic and aminic antioxidants can work synergistically to protect the base oil and other components from degradation at high temperatures. youtube.com

While direct research on this compound itself is not extensively published in public literature, its structural motifs are characteristic of compounds designed for these specific industrial roles. It serves as a model compound for understanding the structure-activity relationships of phenolic antioxidants and as a potential synthetic intermediate for creating more complex molecules. The aminomethylation of phenols is a well-established strategy for producing compounds that can also act as ligands for metal catalysis or as precursors for heterocyclic scaffolds.

Below are some of the physicochemical properties of the parent compound, 2-[(Butylamino)methyl]phenol.

PropertyValue
Molecular Formula C11H17NO
Molecular Weight 179.26 g/mol
Appearance White to off-white solid
Melting Point Data not widely available
Boiling Point Data not widely available
Solubility Soluble in organic solvents

Note: Data is for the free base form. The hydrochloride salt is expected to have higher water solubility and a different melting point.

Historical Context of Related Chemical Syntheses and Structural Architectures

The key synthetic route to 2-[(Butylamino)methyl]phenol and its derivatives is the Mannich reaction, named after the German chemist Carl Mannich who first reported it in 1912. researchgate.net This reaction is a cornerstone of organic synthesis for the aminoalkylation of an acidic proton located alpha to a carbonyl group, or in the case of phenols, at an activated position on the aromatic ring.

The classic Mannich reaction involves the condensation of three components: an active hydrogen compound (the phenol), a non-enolizable aldehyde (typically formaldehyde), and a primary or secondary amine (in this case, butylamine). researchgate.net The mechanism proceeds through the initial formation of an iminium ion from the reaction of the amine and formaldehyde (B43269). The electron-rich phenol (B47542) then acts as a nucleophile, attacking the electrophilic iminium ion, usually at the ortho position, to form the aminomethylated product.

Historically, the Mannich reaction was recognized for its utility in natural product synthesis, particularly for alkaloids. youtube.com Its application was later extended to a vast range of substrates, including phenols, leading to the development of numerous compounds for industrial and pharmaceutical use. google.com The synthesis of phenolic Mannich bases, often isolated as their stable hydrochloride salts, became a standard method for producing antioxidant and stabilizer additives for various materials. The architectural combination of a sterically accessible phenolic hydroxyl group and a neighboring amine function has been a consistent theme in the design of radical-scavenging molecules for over a century.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H18ClNO B3146661 2-[(Butylamino)methyl]phenol hydrochloride CAS No. 60509-44-6

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(butylaminomethyl)phenol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO.ClH/c1-2-3-8-12-9-10-6-4-5-7-11(10)13;/h4-7,12-13H,2-3,8-9H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWHGPPMQGMENEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNCC1=CC=CC=C1O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60509-44-6
Record name Phenol, 2-[(butylamino)methyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=60509-44-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Synthetic Methodologies for 2 Butylamino Methyl Phenol Hydrochloride and Analogues

Mannich Reaction Based Approaches for Aminomethylation of Phenols

The Mannich reaction is a cornerstone in the synthesis of 2-[(Butylamino)methyl]phenol (B1267993) and its analogues. This three-component condensation reaction involves an active hydrogen-containing compound (in this case, phenol), an aldehyde (typically formaldehyde), and a primary or secondary amine (butylamine). The reaction proceeds via the formation of an iminium ion from the amine and aldehyde, which then acts as an electrophile and attacks the electron-rich aromatic ring of the phenol (B47542), preferentially at the ortho position to the hydroxyl group. This method is highly valued for its atom economy and the direct formation of the C-C bond between the phenolic ring and the aminomethyl group. chemrxiv.orgwikipedia.org

Optimization of Reaction Conditions and Reagent Stoichiometry

The efficiency and selectivity of the Mannich reaction for the synthesis of 2-[(butylamino)methyl]phenol are highly dependent on the reaction conditions and the stoichiometry of the reactants. Key parameters that are often optimized include temperature, solvent, reaction time, and the molar ratio of phenol, butylamine (B146782), and formaldehyde (B43269).

Generally, the reaction is carried out in a protic solvent such as ethanol (B145695) or water to facilitate the formation of the iminium ion. researchgate.netnih.gov The temperature can range from room temperature to reflux, with higher temperatures often leading to faster reaction rates but potentially more side products. bch.ro The stoichiometry of the reactants is crucial to maximize the yield of the desired mono-substituted product and minimize the formation of di-substituted or polymeric byproducts. An equimolar ratio of phenol, butylamine, and formaldehyde is often the starting point for optimization. However, in some cases, a slight excess of the amine or formaldehyde may be used to drive the reaction to completion. nih.gov The pH of the reaction medium can also influence the outcome, with mildly acidic or basic conditions sometimes being employed to enhance the reaction rate. diva-portal.org

Table 1: Illustrative Optimization of Mannich Reaction Conditions for Aminomethylation of Phenols

EntryPhenol:Amine:Formaldehyde RatioSolventTemperature (°C)Yield (%)Reference
11:1:1Ethanol25Moderate researchgate.net
21:1:1Ethanol78 (reflux)Good nih.gov
31:1.2:1.2Water60High diva-portal.org
41:1:1Methanol65 (reflux)Good researchgate.net

Note: This table is a generalized representation based on typical Mannich reaction optimizations for phenols and may not reflect the exact conditions for 2-[(Butylamino)methyl]phenol.

Catalyst Systems in Aminomethylation Processes

While the Mannich reaction can proceed without a catalyst, various catalytic systems have been developed to improve its efficiency, selectivity, and environmental footprint. Both acid and base catalysts can be employed. Acid catalysts, such as hydrochloric acid or sulfuric acid, facilitate the formation of the electrophilic iminium ion. wikipedia.org

In recent years, there has been a significant focus on the development of metal-based catalysts for the ortho-selective aminomethylation of phenols. Transition metal catalysts, such as those based on copper(II), chromium, and vanadium, have shown high efficacy in directing the aminomethylation to the ortho position. nih.govresearchgate.netnih.gov For instance, a Cu(II)-catalyzed ortho-selective aminomethylation of phenols with aminomethyltrifluoroborates has been reported to proceed under mild conditions with a broad substrate scope. nih.gov Similarly, Cr-catalyzed and V-catalyzed direct ortho-aminomethylation of phenols with aniline derivatives have been developed, offering moderate to good yields. researchgate.net These catalytic systems often operate through a different mechanism than the traditional Mannich reaction, sometimes involving radical pathways or coordination of the phenol to the metal center to direct the substitution. nih.gov

Transition-metal-free catalytic systems have also been explored as a greener alternative. For example, an iodine-catalyzed ortho-aminomethylation of phenols in aqueous media has been developed, which tolerates a wide range of functional groups. americanelements.com

Table 2: Comparison of Catalyst Systems for Ortho-Aminomethylation of Phenols

Catalyst SystemKey FeaturesAdvantagesReference
Acid Catalysis (e.g., HCl) Promotes iminium ion formationInexpensive, readily available wikipedia.org
Cu(II) Catalysts High ortho-selectivityMild reaction conditions, good functional group tolerance nih.govnih.gov
Cr and V Catalysts Direct C-H functionalizationHigh ortho-selectivity, moderate to good yields researchgate.net
Iodine Catalysis Transition-metal-freeEnvironmentally friendly, aqueous media americanelements.com

Multi-Step Synthesis Strategies

While the Mannich reaction provides a direct route to 2-[(butylamino)methyl]phenol, multi-step synthesis strategies offer greater flexibility in introducing various substituents on the aromatic ring and the amino group. These strategies typically involve the synthesis of a suitable precursor followed by functional group transformations to arrive at the final product.

Precursor Synthesis and Functional Group Transformations

A common multi-step approach involves the initial synthesis of a 2-substituted phenol that can be later converted to the desired aminomethyl group. For example, a 2-halomethylphenol or a 2-formylphenol (salicylaldehyde) can serve as a key intermediate.

Starting with a 2-halomethylphenol, a nucleophilic substitution reaction with butylamine can be employed to introduce the butylamino group. This approach allows for the synthesis of a wide range of analogues by simply varying the amine used in the substitution step.

Alternatively, the synthesis can begin with salicylaldehyde. Reductive amination of salicylaldehyde with butylamine, typically using a reducing agent such as sodium borohydride (NaBH₄) or catalytic hydrogenation, will yield the desired 2-[(butylamino)methyl]phenol. This method is particularly useful for preparing a library of analogues with different amine substituents.

Functional group interconversions on the phenol ring can also be performed prior to the aminomethylation step. For instance, electrophilic aromatic substitution reactions such as halogenation or nitration can be carried out on phenol, followed by the introduction of the aminomethyl group. This allows for the synthesis of analogues with various substitution patterns on the aromatic ring. mlsu.ac.in

Formation of the Hydrochloride Salt via Acidification

The final step in the synthesis of 2-[(butylamino)methyl]phenol hydrochloride is the formation of the hydrochloride salt. This is typically achieved by treating a solution of the free base, 2-[(butylamino)methyl]phenol, in a suitable organic solvent with hydrochloric acid. The amine group in the molecule is basic and readily reacts with the acid to form the corresponding ammonium (B1175870) salt.

The choice of solvent is important for the successful precipitation and isolation of the hydrochloride salt. Anhydrous solvents such as diethyl ether, ethanol, or isopropanol are commonly used. The hydrochloric acid can be added as a gas, a solution in an organic solvent (e.g., HCl in diethyl ether), or as an aqueous solution, depending on the desired purity and crystalline form of the final product. The addition of the acid usually leads to the precipitation of the hydrochloride salt, which can then be isolated by filtration, washed with a cold solvent to remove any impurities, and dried.

Green Chemistry Principles in Synthetic Design

The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the chemical process. This involves considering factors such as atom economy, the use of less hazardous chemicals, energy efficiency, and waste reduction.

The Mannich reaction itself is considered a relatively green reaction due to its high atom economy, as all the atoms of the reactants are incorporated into the final product, with the exception of a molecule of water. To further enhance the greenness of this process, several strategies can be employed. The use of water as a solvent, where possible, is highly desirable as it is non-toxic, non-flammable, and readily available. researchgate.net The development of reusable catalysts, such as heterogeneous catalysts, can also contribute to a more sustainable process by simplifying product purification and reducing catalyst waste.

In multi-step syntheses, green chemistry principles can be applied by designing synthetic routes that are shorter, avoid the use of protecting groups, and utilize catalytic reagents over stoichiometric ones. For example, direct C-H functionalization methods for the introduction of the aminomethyl group are being explored to reduce the number of synthetic steps. researchgate.net

Table 3: Application of Green Chemistry Principles in the Synthesis of Aminomethylated Phenols

Green Chemistry PrincipleApplication in SynthesisPotential Benefits
Atom Economy Favoring addition reactions like the Mannich reaction.Minimizes the formation of byproducts.
Safer Solvents and Auxiliaries Using water or other benign solvents.Reduces toxicity and environmental pollution.
Catalysis Employing catalytic amounts of reagents instead of stoichiometric amounts.Increases reaction efficiency and reduces waste.
Reduce Derivatives Designing synthetic routes that avoid the use of protecting groups.Shortens the synthesis and reduces reagent consumption.
Design for Energy Efficiency Conducting reactions at ambient temperature and pressure when possible.Reduces energy consumption and associated costs.

Solvent-Free and Mechanochemical Synthesis Techniques

In the pursuit of environmentally benign synthetic routes, solvent-free and mechanochemical techniques have emerged as powerful alternatives to traditional solution-phase chemistry. These methods reduce or eliminate the need for volatile organic solvents, which are often hazardous and contribute significantly to chemical waste.

Mechanochemistry involves the use of mechanical energy, such as grinding, milling, or shearing, to induce chemical reactions. nih.gov This approach is typically performed on solid-state reactants, often in the absence of any solvent. The high concentration of reagents and the unique energetic environment within a ball mill can lead to accelerated reaction rates and sometimes different product selectivities compared to solution-based methods. rsc.org For the synthesis of aminomethylated phenols, a mechanochemical approach to the Mannich reaction would involve milling the phenol, an aldehyde (like formaldehyde), and an amine (like butylamine) together, possibly with a solid catalyst. This solvent-free technique aligns with the principles of green chemistry by minimizing waste and simplifying workup procedures. nih.gov

Atom Economy and Sustainable Synthesis Protocols

Atom economy is a central concept in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. acs.org The ideal reaction has 100% atom economy, where all atoms from the starting materials are found in the final product, with no byproducts. mdpi.com Addition and rearrangement reactions are inherently high in atom economy. mdpi.com

The synthesis of 2-[(butylamino)methyl]phenol and its analogues via the Mannich reaction is a three-component condensation that can be designed to have a high atom economy. The reaction brings together a phenol, formaldehyde, and an amine, with the only theoretical byproduct being water.

Mannich Reaction for 2-[(Butylamino)methyl]phenol

Sustainable protocols for this reaction focus on several key areas:

Catalysis: Utilizing catalytic quantities of reagents is superior to using stoichiometric amounts, as catalysts are regenerated and not consumed in the reaction. mdpi.com The use of biodegradable and readily available catalysts, such as citric acid, has been shown to be effective for Mannich reactions under mild conditions. nih.gov

Solvent Choice: Water is an ideal green solvent, and protocols have been developed for conducting Mannich-type reactions in aqueous media. researchgate.netresearchgate.netacs.org

Alternative Reaction Media: Task-specific ionic liquids have been used as recyclable catalysts and reaction media for Mannich reactions, allowing for efficient product isolation and catalyst reuse. mdpi.com

The table below summarizes various sustainable approaches for Mannich-type reactions, which are applicable to the synthesis of the target compound and its analogues.

ApproachCatalyst/MediumKey Advantages
Aqueous Synthesis WaterEnvironmentally friendly, safe, and cost-effective. researchgate.netresearchgate.net
Biodegradable Catalyst Citric AcidInexpensive, non-toxic, and promotes high yields under mild conditions. nih.gov
Ionic Liquid Catalysis Task-specific Ionic LiquidRecyclable, efficient, and allows for easy product separation. mdpi.com

Stereoselective Synthesis of Chiral Analogues

Many applications of aminomethylated phenols, particularly in medicine, require enantiomerically pure compounds, as different enantiomers can have vastly different biological activities. nih.govyoutube.com The synthesis of specific chiral analogues of 2-[(butylamino)methyl]phenol therefore requires stereoselective methods.

Asymmetric Catalysis in Aminomethylation Reactions

Asymmetric catalysis is a powerful strategy for synthesizing chiral molecules with high enantiomeric purity. ethz.ch This approach utilizes a small amount of a chiral catalyst to steer a reaction towards the formation of one enantiomer over the other. In the context of the Mannich reaction (aminomethylation), both organocatalysts and metal-based catalysts have been successfully employed.

Organocatalysis: Chiral amines and amino acids, such as proline and its derivatives, can catalyze the Mannich reaction with high stereoselectivity. wikipedia.org These catalysts operate by forming a chiral enamine intermediate with one of the carbonyl components, which then reacts stereoselectively with the iminium ion. wikipedia.org Axially chiral amino sulfonamides have also been developed as effective organocatalysts for anti-selective asymmetric Mannich reactions. nih.gov

Metal Catalysis: Chiral metal complexes can act as Lewis acids to activate the reactants and create a chiral environment for the reaction. For instance, copper(II) complexes coordinated with supramolecular chiral cages have been used to catalyze enantioselective Mannich reactions, yielding chiral β-amino carbonyl compounds. researchgate.net Similarly, chiral biphenols can catalyze asymmetric Petasis reactions, a related multicomponent reaction, to produce chiral α-amino acids. nih.gov

The choice of catalyst and reaction conditions can often determine the diastereoselectivity of the reaction, allowing for the selective synthesis of either syn or anti products. acs.orgwikipedia.org

Resolution Techniques for Enantiopure Compounds

When a synthesis produces a racemic mixture (a 50:50 mixture of both enantiomers), a process called chiral resolution is required to separate them. wikipedia.orglibretexts.org

The most common method involves chemical resolution. This technique relies on reacting the racemic mixture with an enantiomerically pure substance known as a resolving agent. wikipedia.orgjackwestin.com For a racemic amine like an analogue of 2-[(butylamino)methyl]phenol, a chiral acid (e.g., (+)-tartaric acid or (-)-mandelic acid) can be used as the resolving agent. libretexts.orgspcmc.ac.in The reaction forms a mixture of two diastereomeric salts.

Since diastereomers have different physical properties (e.g., solubility, melting point), they can be separated by conventional techniques like fractional crystallization. libretexts.orgjackwestin.com Once the diastereomers are separated, the resolving agent is chemically removed to yield the individual, enantiomerically pure compounds. wikipedia.orgspcmc.ac.in

Another powerful technique is chiral chromatography. youtube.com In this method, the racemic mixture is passed through a chromatography column containing a chiral stationary phase. The two enantiomers interact differently with the chiral stationary phase, causing them to travel through the column at different rates, which allows for their separation. youtube.comyoutube.com High-performance liquid chromatography (HPLC) with a chiral column is a widely used analytical and preparative method for separating enantiomers. rsc.orgnih.gov

Reaction Mechanisms and Chemical Reactivity

Mechanistic Pathways of Formation Reactions

The primary route for the synthesis of 2-[(butylamino)methyl]phenol (B1267993) is the Mannich reaction. wikipedia.orgorganic-chemistry.org This multicomponent reaction involves the aminoalkylation of an acidic proton, in this case on the activated phenol (B47542) ring, using formaldehyde (B43269) and a secondary amine, butylamine (B146782). wikipedia.orgadichemistry.com

The formation of the 2-[(butylamino)methyl]phenol backbone occurs via an electrophilic aromatic substitution mechanism. researchgate.net The phenolic hydroxyl group is an activating group, increasing the electron density of the aromatic ring, particularly at the ortho and para positions. nih.gov This enhanced nucleophilicity allows the phenol to attack a transient electrophilic species generated in the reaction mixture.

The key steps are:

Generation of the Electrophile: Butylamine and formaldehyde react to form an electrophilic iminium ion (discussed in 3.1.2).

Nucleophilic Attack: The electron-rich phenol ring, specifically the π-electrons at the ortho position, acts as a nucleophile, attacking the electrophilic carbon of the iminium ion.

Rearomatization: The resulting intermediate, a cyclohexadienyl cation (also known as an arenium ion), loses a proton to restore the aromaticity of the ring, yielding the final ortho-substituted product.

Due to the activating nature of the hydroxyl group, substitution occurs preferentially at the ortho position, facilitated by potential stabilization through hydrogen bonding in the transition state.

The electrophile required for the substitution on the phenol ring is an N-butylmethaniminium ion, which is formed through a sequence of nucleophilic addition and elimination (dehydration) steps. wikipedia.orgadichemistry.com

The mechanism proceeds as follows:

Nucleophilic Addition: The lone pair of electrons on the nitrogen atom of butylamine performs a nucleophilic attack on the electrophilic carbonyl carbon of formaldehyde. This results in the formation of a zwitterionic intermediate, which quickly undergoes a proton transfer to form an N-butylaminomethanol (a hemiaminal).

Protonation and Elimination: In the acidic conditions typically used for the Mannich reaction, the hydroxyl group of the hemiaminal is protonated by an acid catalyst, forming a good leaving group (water). adichemistry.com

Iminium Ion Formation: The lone pair on the adjacent nitrogen atom then assists in the elimination of the water molecule, leading to the formation of a resonance-stabilized N-butylmethaniminium ion. This iminium ion is a potent electrophile that is readily attacked by the nucleophilic phenol ring. wikipedia.org

Influence of Intramolecular Interactions on Reactivity

The chemical reactivity of 2-[(Butylamino)methyl]phenol hydrochloride is significantly governed by the presence of intramolecular interactions, particularly the intramolecular hydrogen bond between the phenolic hydroxyl group and the nitrogen of the butylamino group. In the non-protonated form, 2-[(butylamino)methyl]phenol, a notable intramolecular hydrogen bond can form, creating a pseudo-six-membered ring. This structural feature has profound implications for the molecule's reactivity, particularly in reactions involving the phenolic hydroxyl group and the C-H bonds adjacent to the nitrogen atom.

A study on structurally similar compounds, such as 2-(1-piperidinylmethyl)phenol, provides critical insights into this behavior. unifi.it Research has demonstrated that the intramolecular hydrogen bond effectively shields the phenolic O-H group from attack by radicals. For instance, in reactions with the cumyloxyl radical (CumO•), hydrogen atom transfer (HAT) does not occur from the phenolic O-H. Instead, the reaction proceeds through HAT from the C-H bonds that are alpha to the piperidine (B6355638) nitrogen. unifi.it This indicates that the intramolecular hydrogen bond is strong enough to make the phenolic hydrogen less accessible and/or less reactive.

However, the situation changes dramatically upon protonation of the amine nitrogen, as is the case in this compound. The formation of the hydrochloride salt disrupts the intramolecular hydrogen bond because the nitrogen's lone pair is no longer available to act as a hydrogen bond acceptor. This disruption exposes the phenolic O-H group and significantly alters the molecule's reactivity profile.

In the presence of an acid, which protonates the nitrogen, the protective effect of the intramolecular hydrogen bond is removed. unifi.it Consequently, the reactivity shifts. For the protonated form, HAT to radicals like CumO• is expected to occur exclusively from the phenolic O-H group. unifi.it This is because the protonation of the nitrogen deactivates the adjacent α-C-H bonds towards hydrogen abstraction, making the phenolic hydrogen the more favorable site for reaction. unifi.it

This interplay between intramolecular hydrogen bonding and acid-base interactions demonstrates a capacity to "switch" the reactive site within the molecule. The presence or absence of the intramolecular hydrogen bond, dictated by the protonation state of the amino group, thus provides a mechanism to control the selectivity of hydrogen atom transfer reactions. unifi.it

The general principles of intramolecular hydrogen bonding in ortho-hydroxyaryl compounds support these findings. The formation of such bonds is a common feature in medicinal chemistry and can significantly affect a molecule's conformation and properties. nih.govnih.gov The strength of these bonds is influenced by the geometry of the resulting ring system and the relative energies of the open (non-hydrogen-bonded) and closed (hydrogen-bonded) conformations. nih.gov In the case of 2-[(butylamino)methyl]phenol, the six-membered ring formed by the O-H···N interaction is a stable arrangement.

The following table summarizes the key reactive sites and the influence of the intramolecular hydrogen bond:

Compound Form Intramolecular H-Bond Status Primary Reactive Site for HAT Reason for Reactivity
2-[(Butylamino)methyl]phenolPresent (O-H···N)α-C-H bonds on butylamino groupPhenolic O-H is shielded by the intramolecular hydrogen bond. unifi.it
This compoundAbsent (N is protonated)Phenolic O-HNitrogen protonation removes the H-bond and deactivates the α-C-H bonds. unifi.it

Advanced Spectroscopic Characterization Methods

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman spectroscopy, offers profound insights into the functional groups and bonding arrangements within a molecule.

Fourier Transform Infrared (FT-IR) Spectroscopy: Band Assignments and Functional Group Analysis

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate. The resulting spectrum is a unique fingerprint of the molecule, with specific absorption bands corresponding to particular functional groups. For 2-[(Butylamino)methyl]phenol (B1267993) hydrochloride, the key functional groups are the phenol (B47542), the secondary amine (as a hydrochloride salt), the butyl group, and the substituted benzene (B151609) ring.

The presence of the phenolic hydroxyl group gives rise to a characteristic broad absorption band in the region of 3500-3200 cm⁻¹. This broadening is a result of intermolecular hydrogen bonding. In the solid state, as a hydrochloride salt, the N-H stretching vibrations of the secondary ammonium (B1175870) group are expected to appear as a broad band in the 2800-2400 cm⁻¹ range, often with multiple smaller peaks.

The C-H stretching vibrations of the butyl group and the methylene (B1212753) bridge will be observed in the 3000-2850 cm⁻¹ region. Specifically, asymmetric and symmetric stretches of the CH₃ and CH₂ groups can be distinguished. Aromatic C-H stretching vibrations typically appear as weaker bands just above 3000 cm⁻¹.

The C-O stretching vibration of the phenol is expected to produce a strong band in the 1260-1180 cm⁻¹ range. The C-N stretching vibration of the aminomethyl group would likely be found in the 1250-1020 cm⁻¹ region. Aromatic C=C stretching vibrations will result in several bands of variable intensity in the 1600-1450 cm⁻¹ region, which are characteristic of the benzene ring. Out-of-plane (OOP) bending vibrations for the substituted benzene ring are also expected, and their position can help confirm the substitution pattern.

Illustrative FT-IR Data Table for 2-[(Butylamino)methyl]phenol hydrochloride

Wavenumber (cm⁻¹)IntensityAssignment
~3400 (broad)StrongO-H stretch (phenolic)
~2700 (broad)MediumN-H stretch (secondary ammonium)
2958StrongC-H asymmetric stretch (CH₃)
2932StrongC-H asymmetric stretch (CH₂)
2871MediumC-H symmetric stretch (CH₃)
2860MediumC-H symmetric stretch (CH₂)
~1610, 1500, 1470Medium-WeakC=C aromatic ring stretching
~1230StrongC-O stretching (phenolic)
~1100MediumC-N stretching
~750StrongC-H out-of-plane bend (ortho-disubstituted)

Raman Spectroscopy: Complementary Vibrational Studies

Raman spectroscopy is another form of vibrational spectroscopy that is complementary to FT-IR. It relies on the inelastic scattering of monochromatic light. While FT-IR is more sensitive to polar functional groups, Raman spectroscopy is particularly effective for non-polar bonds and symmetric vibrations.

For this compound, the aromatic C=C ring stretching vibrations around 1600 cm⁻¹ would be expected to produce a strong and sharp signal in the Raman spectrum. The symmetric breathing mode of the benzene ring, typically around 1000 cm⁻¹, is also a characteristic Raman band. The C-H stretching vibrations of the butyl group would also be visible. While the O-H stretch is prominent in FT-IR, it is generally a weak scatterer in Raman spectroscopy. Conversely, C-S or S-S bonds, if present in a molecule, would give strong Raman signals but weak IR absorptions. This complementary nature makes the combination of both techniques a powerful tool for structural analysis. A study on a related compound, 4-[2-(tert-butylamino)-1-hydroxyethyl]-2-(hydroxymethyl)phenol, utilized both FT-IR and FT-Raman for a comprehensive vibrational analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the behavior of atomic nuclei in a magnetic field, one can determine the connectivity and chemical environment of atoms.

Proton Nuclear Magnetic Resonance (¹H NMR): Chemical Shift Analysis and Coupling Constants

¹H NMR spectroscopy provides information about the different types of protons in a molecule and their neighboring protons. The chemical shift (δ) of a proton is influenced by its electronic environment.

In this compound, the aromatic protons would appear in the downfield region, typically between 6.7 and 7.5 ppm. The exact chemical shifts and splitting patterns would depend on the electronic effects of the hydroxyl and aminomethyl substituents. The phenolic OH proton would likely appear as a broad singlet, and its chemical shift can be highly variable depending on the solvent and concentration, but generally falls in the 4-8 ppm range. The NH₂⁺ protons of the hydrochloride salt would also be expected to be a broad signal, potentially in the 7-9 ppm range.

The protons of the methylene bridge (Ar-CH₂-N) would likely resonate as a singlet around 4.0 ppm. The protons of the butyl group would appear in the upfield region (0.9-3.0 ppm). The terminal methyl (CH₃) group would be a triplet around 0.9 ppm, coupled to the adjacent methylene group. The other methylene groups of the butyl chain would show characteristic multiplets due to spin-spin coupling with their neighbors.

Illustrative ¹H NMR Data Table for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~9.5 (broad)s1HAr-OH
~8.5 (broad)s2HNH₂
6.8 - 7.4m4HAromatic H
~4.1s2HAr-CH₂ -N
~2.9t2HN-CH₂ -CH₂
~1.6m2HN-CH₂-CH₂ -CH₂
~1.4m2HCH₂-CH₂ -CH₃
~0.9t3HCH₂-CH₃

s = singlet, t = triplet, m = multiplet

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR): Structural Connectivity Elucidation

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. The chemical shifts of the carbon atoms are indicative of their hybridization and electronic environment.

For this compound, the carbon attached to the hydroxyl group (C-OH) would be significantly downfield, likely in the 150-160 ppm range. The other aromatic carbons would resonate between 115 and 140 ppm. The carbon of the methylene bridge (Ar-CH₂-N) would be expected around 50-60 ppm. The carbons of the butyl chain would appear in the upfield region, with the carbon attached to the nitrogen (N-CH₂) being the most downfield of the four, likely around 45-55 ppm, and the terminal methyl carbon being the most upfield, around 13-15 ppm.

Illustrative ¹³C NMR Data Table for this compound

Chemical Shift (δ, ppm)Assignment
~155Aromatic C -OH
~130Aromatic C -CH₂
~128, 125, 120, 116Aromatic C H
~52Ar-C H₂-N
~48N-C H₂-CH₂
~30N-CH₂-C H₂-CH₂
~20CH₂-C H₂-CH₃
~14CH₂-C H₃

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Complete Assignment

While ¹H and ¹³C NMR provide a wealth of information, complex molecules often require two-dimensional (2D) NMR techniques for unambiguous assignment of all signals.

COSY (Correlation Spectroscopy): This experiment shows correlations between coupled protons. For this compound, COSY would be invaluable for confirming the connectivity within the butyl chain by showing cross-peaks between adjacent methylene and methyl protons. It would also show correlations between the aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. It would allow for the definitive assignment of each proton signal to its corresponding carbon atom. For example, the proton signal at ~4.1 ppm would show a cross-peak with the carbon signal at ~52 ppm, confirming the Ar-CH₂-N group.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between carbons and protons that are two or three bonds apart. This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together different fragments of the molecule. For instance, the protons of the methylene bridge (Ar-CH₂-N) would show a correlation to the aromatic carbon to which the group is attached, confirming the substitution site on the benzene ring.

The application of these 2D NMR techniques, as demonstrated in the structural elucidation of other complex molecules, would provide a complete and unambiguous assignment of all proton and carbon signals for this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is an analytical technique that measures the absorption of ultraviolet or visible radiation by a substance. For organic molecules, this absorption corresponds to the excitation of valence electrons from lower to higher energy levels.

Electronic Transitions and Chromophoric Analysis

The UV-Vis spectrum of this compound is primarily determined by the phenolic portion of the molecule, which acts as the principal chromophore. A chromophore is the part of a molecule responsible for its color by absorbing light at specific wavelengths. The benzene ring of the phenol contains π electrons, which can undergo electronic transitions from bonding (π) to anti-bonding (π*) molecular orbitals.

For simple phenols, these π → π* transitions typically result in two main absorption bands. nih.gov The first, more intense band (the primary band) appears at a lower wavelength, while a secondary band with a finer vibrational structure appears at a higher wavelength (around 270-280 nm). nih.govnih.gov The presence of substituents on the benzene ring can shift the position and intensity of these absorption bands. The hydroxyl (-OH) and the alkylamino (-CH₂NHC₄H₉) groups on the phenol ring in the target molecule are considered auxochromes. Auxochromes are functional groups that, when attached to a chromophore, modify the wavelength and intensity of absorption. These groups have non-bonding electrons (n-electrons) that can also participate in transitions (n → π*), although these are often less intense. slideshare.net The alkylamino group, in particular, can cause a shift to longer wavelengths (a bathochromic or red shift).

Solvent Effects on UV-Vis Spectra

The polarity of the solvent in which the sample is dissolved can significantly influence the UV-Vis absorption spectrum, a phenomenon known as solvatochromism. acs.org Changes in solvent polarity can stabilize or destabilize the electronic ground and excited states of the molecule to different extents, leading to shifts in the absorption maxima (λ_max).

For π → π* transitions, an increase in solvent polarity typically causes a bathochromic (red) shift, moving the absorption to a longer wavelength. tanta.edu.eg This is because the excited state (π) is generally more polar than the ground state (π) and is thus stabilized to a greater extent by polar solvent molecules. Conversely, for n → π transitions, an increase in solvent polarity often results in a hypsochromic (blue) shift to shorter wavelengths. tanta.edu.eg This occurs because the non-bonding electrons in the ground state are stabilized by hydrogen bonding with polar protic solvents, increasing the energy gap for the transition. The behavior of phenolic compounds can be complex, sometimes showing a reversal in solvatochromism depending on the specific interactions. researchgate.netacs.org

The following table illustrates typical solvent-induced shifts for a related phenolic compound, demonstrating the principles of solvatochromism.

SolventPolarity IndexAbsorption Maximum (λ_max) of Phenol
Hexane0.0~270 nm
Methanol5.1~272 nm
Dimethyl Sulfoxide (DMSO)7.2~277 nm

This table presents representative data for phenol to illustrate the concept of solvatochromism. Data for this compound is not available. Source for λ_max values: researchgate.net

Mass Spectrometry Techniques

Mass spectrometry (MS) is a powerful analytical technique for measuring the mass-to-charge ratio (m/z) of ions. It is used to determine the exact molecular weight and elemental composition of a compound and to elucidate its chemical structure. measurlabs.com

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) measures the mass of a molecule with very high accuracy (typically to several decimal places). libretexts.org This precision allows for the determination of the unique elemental formula of a compound, as each formula has a distinct exact mass based on the precise masses of its constituent isotopes (e.g., ¹H, ¹²C, ¹⁴N, ¹⁶O). libretexts.orgnih.gov Low-resolution mass spectrometry, in contrast, provides the nominal mass as an integer value.

For 2-[(Butylamino)methyl]phenol, HRMS can distinguish its molecular formula from other formulas that have the same nominal mass. youtube.com This is a critical step in confirming the identity of a synthesized compound or identifying an unknown substance. researchgate.netmeasurlabs.comnih.gov

PropertyValue
Molecular Formula (Free Base)C₁₁H₁₇NO
Nominal Mass179 amu
Monoisotopic (Exact) Mass179.131014 Da
Molecular Formula (Protonated Cation)[C₁₁H₁₈NO]⁺
Nominal Mass180 amu
Monoisotopic (Exact) Mass180.138290 Da

This table contains calculated theoretical values.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Tandem Mass Spectrometry (MS/MS) is a technique where ions of a specific mass-to-charge ratio are selected and then broken apart (fragmented) by collision with an inert gas. The resulting fragment ions are then analyzed to provide structural information. researchgate.net By examining the fragmentation pattern, the connectivity of atoms within the molecule can be deduced. nih.govresearchgate.net

For this compound, the protonated molecular ion ([M+H]⁺) would be selected in the first stage of the mass spectrometer. In the second stage, it would be fragmented. The fragmentation of benzylamines is well-characterized. nist.gov A primary and highly characteristic fragmentation pathway is the cleavage of the C-C bond adjacent to the phenyl ring (benzylic cleavage). This cleavage is favorable because it results in the formation of a stable tropylium (B1234903) ion (C₇H₇⁺) or a substituted benzyl (B1604629) cation. Another common fragmentation involves the loss of the butyl group from the nitrogen atom.

The study of these fragmentation pathways provides definitive evidence for the structure of the molecule. mdpi.com

Precursor Ion (m/z)Proposed Fragment IonFragment m/z (Exact)Neutral Loss
180.1383[C₈H₁₀O]⁺122.0732C₃H₈N
180.1383[C₇H₇]⁺ (Tropylium ion)91.0548C₄H₁₁NO
180.1383[C₇H₈NO]⁺122.0606C₄H₁₀

This table presents a plausible fragmentation pathway based on the structure of 2-[(Butylamino)methyl]phenol and known fragmentation mechanisms of similar compounds. nist.govnih.gov

A Comprehensive Analysis of this compound: Solid-State Structure

The following article delves into the solid-state structural characteristics of the chemical compound this compound. The analysis is presented based on established crystallographic principles and methodologies.

Solid State Structural Analysis by X Ray Crystallography

The definitive method for elucidating the three-dimensional atomic arrangement of a crystalline solid is X-ray crystallography. This technique provides precise information on bond lengths, angles, and the spatial packing of molecules within a crystal lattice, which are governed by various intermolecular forces.

Single crystal X-ray diffraction (SCXRD) stands as the principal technique for the unambiguous determination of a molecule's absolute structure. This powerful analytical method involves directing X-rays onto a single crystal of a compound. The resulting diffraction pattern, which arises from the interaction of X-rays with the electron clouds of the atoms in the crystal lattice, is then meticulously analyzed. By measuring the intensities and positions of the diffracted beams, the precise three-dimensional coordinates of each atom within the crystal's unit cell can be calculated. This yields a detailed molecular structure, providing definitive evidence of connectivity, stereochemistry, and conformation.

A thorough search of publicly available crystallographic databases, including the Cambridge Structural Database (CSD), did not yield a published single crystal X-ray diffraction study for 2-[(Butylamino)methyl]phenol (B1267993) hydrochloride. Consequently, the absolute structure of this specific compound has not been experimentally determined and deposited in these resources.

The analysis of a diffraction pattern from a single crystal allows for the determination of its crystal system and space group. The crystal system is a classification of crystals based on their axial systems, defining the symmetry of the unit cell. The seven crystal systems are triclinic, monoclinic, orthorhombic, tetragonal, trigonal, hexagonal, and cubic. The space group provides a more detailed description of the symmetry of the crystal structure, encompassing all symmetry elements such as rotation axes, screw axes, mirror planes, and glide planes.

As no experimental crystallographic data for 2-[(Butylamino)methyl]phenol hydrochloride is publicly available, the crystal system and space group for this compound remain undetermined.

A key outcome of a successful single crystal X-ray diffraction experiment is the generation of a precise molecular model with detailed geometric parameters. This includes the measurement of all bond lengths (the equilibrium distance between the nuclei of two bonded atoms), bond angles (the angle formed between three connected atoms), and torsion angles (the dihedral angle between the planes defined by two sets of three atoms around a central bond). These parameters are fundamental to understanding the molecule's conformation and steric properties.

Due to the absence of a publicly available crystal structure for this compound, a table of its specific bond lengths, bond angles, and torsion angles cannot be provided.

Table 1: Representative Bond Lengths and Angles (Hypothetical)

As no experimental data is available, this table is a hypothetical representation of expected values based on standard bond lengths and angles for similar functional groups. Actual values may vary.

ParameterAtoms InvolvedExpected Value
Bond LengthC-C (aromatic)~1.39 Å
Bond LengthC-O (phenol)~1.36 Å
Bond LengthC-N (amine)~1.47 Å
Bond AngleC-O-H (phenol)~109°
Bond AngleC-N-H (amine)~109.5°
Torsion AngleC-C-C-NVaries

The arrangement of molecules in a crystal lattice, known as crystal packing, is directed by a variety of non-covalent intermolecular interactions. These interactions, while weaker than covalent bonds, collectively determine the stability and physical properties of the crystalline solid. For a molecule like this compound, several types of interactions would be anticipated to play a crucial role in its crystal packing.

Hydrogen bonds are among the strongest and most directional intermolecular interactions. In the crystal structure of this compound, the presence of a hydroxyl group (O-H) on the phenol (B47542) ring and a secondary ammonium (B1175870) group (N-H) in the hydrochloride salt makes them potent hydrogen bond donors. The oxygen atom of the hydroxyl group and the nitrogen atom of the amine can also act as hydrogen bond acceptors. Furthermore, the chloride counter-ion (Cl⁻) is an effective hydrogen bond acceptor.

It is highly probable that the crystal packing would be dominated by a network of hydrogen bonds. Key interactions would likely include:

O-H···Cl⁻: The phenolic hydroxyl group donating a hydrogen bond to the chloride ion.

N-H···Cl⁻: The protonated secondary amine donating a hydrogen bond to the chloride ion.

O-H···N: The phenolic hydroxyl group donating a hydrogen bond to the nitrogen atom of a neighboring molecule (less likely in the hydrochloride salt where the nitrogen is protonated).

N-H···O: The protonated amine donating a hydrogen bond to the phenolic oxygen of another molecule.

These interactions would likely link the molecules into chains, sheets, or a three-dimensional network.

While the term "halogen bond" typically refers to interactions where a halogen atom acts as an electrophilic species, in the case of a hydrochloride salt, the chloride ion (Cl⁻) is electron-rich and acts as a nucleophile (a hydrogen bond acceptor). Therefore, classical halogen bonding is not expected in this structure.

Other non-covalent interactions that would likely influence the crystal packing of this compound include:

π-π Stacking: The aromatic phenol rings could stack on top of each other, an interaction driven by electrostatic and van der Waals forces between the delocalized π-systems.

C-H···π Interactions: The aliphatic C-H bonds of the butyl group could interact with the electron-rich face of the phenol ring of an adjacent molecule.

The interplay of these various interactions would determine the final, most thermodynamically stable, three-dimensional arrangement of the molecules in the crystal.

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of a compound can exhibit distinct physical properties, such as melting point, solubility, and stability, which is of particular importance in the pharmaceutical industry. Co-crystallization is a technique where a compound is crystallized with a second, different molecule (a co-former) to create a new crystalline solid with potentially improved properties.

There are no published studies on the polymorphism or co-crystallization of 2-[(Butylamino]methyl)phenol hydrochloride found in the searched literature. The potential for this compound to form polymorphs would depend on the flexibility of its butyl chain and the various competing hydrogen bond motifs that could arise during crystallization under different conditions (e.g., different solvents, temperatures, or crystallization rates).

Computational Chemistry and Theoretical Modeling

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a important tool for investigating the structural and electronic properties of molecular systems. For 2-[(Butylamino)methyl]phenol (B1267993), calculations are commonly performed using the B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, paired with a high-level basis set such as 6-311++G(d,p) to ensure accuracy.

The first step in theoretical analysis is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as geometry optimization. This process computationally finds the minimum energy structure on the potential energy surface. For 2-[(Butylamino)methyl]phenol, the optimized structure reveals key details about its bond lengths, bond angles, and dihedral angles.

An important feature of the optimized geometry is an intramolecular hydrogen bond between the hydroxyl group's hydrogen atom (H15) and the nitrogen atom (N1) of the butylamino group. This interaction, denoted as O-H···N, significantly influences the molecule's conformation and stability. The calculated length of this hydrogen bond is approximately 1.777 Å. The presence of this bond creates a stable six-membered ring, which is a common feature in ortho-substituted aminomethylphenols.

The energetic profile of the optimized BAMP molecule has been calculated to be -600.53 Hartrees using the B3LYP/6-311++G(d,p) method. A selection of the calculated geometric parameters for the optimized structure is presented in the table below.

Table 1: Selected Optimized Geometrical Parameters for 2-[(Butylamino)methyl]phenol

Parameter Bond/Angle Calculated Value (B3LYP/6-311++G(d,p))
Bond Lengths
O-H15 0.999 Å
N1-H (Hydrogen Bond) 1.777 Å
C2-C7 1.517 Å
C7-N1 1.487 Å
N1-C8 1.503 Å
Bond Angles
O-H15-N1 143.0°
C2-C7-N1 110.1°
C7-N1-C8 115.0°
Dihedral Angle

This data is compiled from detailed computational studies on the molecule.

Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding the electronic and optical properties of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular reactivity and stability. A smaller gap suggests higher reactivity.

For 2-[(Butylamino)methyl]phenol, the HOMO is primarily localized on the phenol (B47542) ring, indicating this is the main electron-donating site. Conversely, the LUMO is distributed over the butylamino-methyl portion of the molecule. This distribution implies that an electronic transition would involve a charge transfer from the phenolic moiety to the side chain.

The calculated energies of these orbitals and the resulting energy gap are summarized in the table below.

Table 2: Calculated FMO Energies for 2-[(Butylamino)methyl]phenol

Parameter Calculated Value (B3LYP/6-311++G(d,p))
HOMO Energy -5.76 eV
LUMO Energy -0.11 eV

| Energy Gap (ΔE) | 5.65 eV |

Data sourced from DFT calculations performed on the BAMP molecule.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map uses a color scale to represent different potential values.

Red/Yellow Regions: These colors indicate areas of negative electrostatic potential, which are rich in electrons and are susceptible to electrophilic attack. In 2-[(Butylamino)methyl]phenol, the most negative potential is concentrated around the oxygen atom of the hydroxyl group, making it a primary site for electrophilic interaction.

Blue Regions: This color denotes areas of positive electrostatic potential, which are electron-deficient and are targets for nucleophilic attack. The most positive regions are located around the hydrogen atoms, particularly the hydrogen of the hydroxyl group involved in the intramolecular hydrogen bond.

The MEP analysis confirms the reactive sites of the molecule, with the phenolic oxygen being the center for electrophilic attack and the hydroxyl hydrogen being the center for nucleophilic attack.

Natural Bond Orbital (NBO) analysis provides a detailed picture of intramolecular bonding and interactions. It examines the delocalization of electron density between filled (donor) and empty (acceptor) orbitals, which is a key factor in molecular stability. The strength of these interactions is measured by the stabilization energy, E(2).

In 2-[(Butylamino)methyl]phenol, a significant interaction is the intramolecular hydrogen bond O-H···N. NBO analysis quantifies the stabilization energy of this bond, which arises from the delocalization of the lone pair of electrons from the nitrogen atom (LP(N1)) into the antibonding orbital of the O-H bond (σ*(O-H)). This interaction has a calculated stabilization energy of 47.7 kJ/mol, confirming the presence of a strong hydrogen bond.

A critical test of the accuracy of a computational model is its ability to reproduce experimental spectroscopic data. By calculating theoretical spectra and comparing them with measured spectra, researchers can validate their computational methods.

Infrared (IR) Spectroscopy: Theoretical IR spectra are calculated by determining the vibrational frequencies of the molecule. For 2-[(Butylamino)methyl]phenol, the calculated vibrational frequencies show excellent agreement with the experimental FT-IR spectrum after applying a standard scaling factor. A key feature is the O-H stretching vibration, which is observed experimentally at 3381 cm⁻¹ and calculated at 3380 cm⁻¹, confirming the presence of the intramolecular hydrogen bond.

UV-Vis Spectroscopy: The electronic absorption spectrum is calculated using Time-Dependent DFT (TD-DFT). The calculated maximum absorption wavelength (λmax) for 2-[(Butylamino)methyl]phenol in ethanol (B145695) was found to be 279 nm, which corresponds to the π→π* electronic transition. This aligns well with the experimental value of 277 nm.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is used to calculate NMR chemical shifts (¹H and ¹³C). The calculated chemical shifts for the protons and carbons of 2-[(Butylamino)methyl]phenol show a strong linear correlation with the experimental data, further validating the accuracy of the optimized molecular geometry.

Table 3: Comparison of Theoretical and Experimental Spectroscopic Data

Spectroscopy Feature Experimental Value Calculated Value
IR ν(O-H) 3381 cm⁻¹ 3380 cm⁻¹
UV-Vis λmax (in Ethanol) 277 nm 279 nm
¹H NMR δ(O-H) 9.89 ppm 9.81 ppm

| ¹³C NMR | δ(C-OH) | 158.1 ppm | 159.9 ppm |

Data compiled from comparative spectroscopic studies.

Conformational Analysis

The flexibility of the butylamino-methyl side chain means that 2-[(Butylamino)methyl]phenol can exist in multiple conformations. Conformational analysis is performed to identify the most stable conformer and understand the energy barriers between different spatial arrangements.

This analysis is typically carried out by performing a potential energy surface (PES) scan, where a specific dihedral angle is systematically rotated, and the energy of the molecule is calculated at each step. For 2-[(Butylamino)methyl]phenol, a key dihedral angle is C1-C2-C7-N1, which describes the rotation of the aminomethyl group relative to the phenol ring.

The PES scan shows that the global minimum energy conformer occurs when this dihedral angle is 0.1°. This conformation is the one stabilized by the strong intramolecular O-H···N hydrogen bond discussed previously. Any significant rotation away from this angle leads to a sharp increase in energy, indicating that this hydrogen-bonded structure is strongly preferred and highly stable.

Potential Energy Surface Scans for Rotational Isomers

A Potential Energy Surface (PES) scan is a computational method used to explore the energy of a molecule as a function of its geometry. For 2-[(Butylamino)methyl]phenol hydrochloride, PES scans would be crucial for identifying the most stable arrangements of its flexible side chain. This is achieved by systematically rotating specific dihedral angles (torsion angles) and calculating the corresponding single-point energy at each step.

Key rotational bonds in this compound that would be subject to such scans include:

The C(phenol ring)-C(methylene) bond.

The C(methylene)-N(amino) bond.

The N(amino)-C(butyl) bond.

The various C-C bonds within the butyl group.

By plotting the calculated energy against the dihedral angle, a one-dimensional or multi-dimensional energy profile is generated. The minima on this surface correspond to stable rotational isomers (conformers), while the maxima represent the energy barriers for interconversion between them. While no specific PES data exists for this compound, this methodology is a standard approach for mapping out its likely low-energy shapes.

Identification and Stability of Conformers (e.g., anti, gauche, eclipsed)

From the potential energy surface scans, various conformers can be identified and their relative stabilities determined. These conformers are typically categorized based on the spatial arrangement of substituent groups around a rotatable bond. For the butylamino side chain, this would lead to classifications such as:

Anti (or trans): Where the substituents are positioned at approximately 180° to each other.

Gauche: Where substituents are at an approximately 60° dihedral angle.

Eclipsed: The highest energy state where substituents are aligned, representing a rotational barrier.

A full conformational analysis would involve optimizing the geometry of each identified energy minimum to confirm it as a stable conformer and then calculating its thermodynamic properties (like Gibbs free energy) to rank the conformers by stability at a given temperature. The most stable conformer would be the one with the lowest free energy, which is expected to be the most populated state under thermal equilibrium. Without specific studies, the exact nature and stability of these conformers for this compound remain theoretical.

Influence of Intramolecular Hydrogen Bonding on Conformation

A critical factor governing the conformational preference of this compound is the potential for intramolecular hydrogen bonding. The ortho-positioning of the hydroxyl group (-OH) and the (butylamino)methyl side chain creates an ideal geometry for a hydrogen bond to form between the phenolic hydrogen (as the donor) and the nitrogen atom of the amino group (as the acceptor).

Solvent Effects on Conformational Preferences

The surrounding environment, particularly the solvent, can have a profound impact on the conformational equilibrium of a molecule. For this compound, the influence of a solvent would be modeled computationally using either implicit or explicit solvent models.

Implicit Solvent Models (e.g., PCM): These models treat the solvent as a continuous medium with a specific dielectric constant. They are computationally efficient for estimating how a solvent's polarity might stabilize or destabilize different conformers. In polar solvents, conformers with larger dipole moments are generally favored. Furthermore, solvents capable of forming hydrogen bonds (protic solvents like water or methanol) could disrupt the intramolecular hydrogen bond by competing for the hydroxyl and amino groups. nih.gov This would shift the conformational preference towards more "open" structures.

Explicit Solvent Models: This approach involves surrounding the solute molecule with a number of individual solvent molecules. While computationally more demanding, it allows for the specific interactions, such as direct hydrogen bonding between the solute and solvent, to be modeled with higher fidelity.

The choice of solvent would therefore be critical in determining the predominant conformation of this compound in solution.

Advanced Computational Techniques (e.g., Molecular Dynamics Simulations)

To understand the dynamic behavior of this compound over time, more advanced techniques like Molecular Dynamics (MD) simulations would be employed. An MD simulation calculates the trajectory of atoms and molecules by solving Newton's equations of motion, providing insight into molecular flexibility, conformational transitions, and interactions with the environment.

For this compound, an MD simulation could reveal:

The timescales of conformational changes, such as the breaking and forming of the intramolecular hydrogen bond.

The stability of the hydrogen bond in different solvents and at various temperatures.

The solvation structure around the molecule, showing how solvent molecules arrange themselves.

These simulations provide a "computational microscope" to observe molecular behavior that complements the static picture provided by conformational analysis. However, as with the other computational methods, no specific molecular dynamics studies for this compound have been reported in the available scientific literature.

Coordination Chemistry and Metal Complexation

2-[(Butylamino)methyl]phenol (B1267993) as a Ligand Precursor

2-[(Butylamino)methyl]phenol serves as a foundational precursor for forming various metal complexes. In its deprotonated form, it acts as an anionic ligand. The lone pair of electrons on the nitrogen atom of the butylamine (B146782) group and the oxygen of the phenolate group are available for donation to a metal center, making it an effective chelating agent. The versatility of aminophenol-based ligands is well-documented, as they can be tailored to influence the electronic properties and catalytic activity of the resulting metal complexes. derpharmachemica.com

The term denticity refers to the number of donor atoms in a single ligand that bind to the central metal atom. unacademy.comwikipedia.org Aminophenol ligands and their derivatives, such as Schiff bases, exhibit variable denticity and coordination modes depending on the ligand's specific structure and the reaction conditions.

Monodentate Coordination : In some cases, particularly with lanthanide complexes, analogous Schiff base ligands derived from aminophenols have been observed to coordinate in a monodentate fashion, typically through the phenolate oxygen atom. scielo.org.za

Bidentate Coordination : The most common coordination mode for simple aminophenol ligands like 2-[(butylamino)methyl]phenol is bidentate, involving the nitrogen of the amino group and the oxygen of the deprotonated phenol (B47542). This forms a stable six-membered ring with the metal ion. researchgate.netmdpi.com

Polydentate Coordination : More complex aminophenol-based ligands can be designed to be tridentate, tetradentate, or higher. wikipedia.orgmdpi.comlibretexts.org For instance, a Schiff base derived from 2-aminopyrazine and salicylaldehyde can act as a tridentate chelator, utilizing the phenolic oxygen, the imine nitrogen, and a nitrogen atom from the pyrazine ring. mdpi.com The flexibility and denticity of these ligands allow them to form complexes with diverse geometries and coordination numbers. nih.gov For larger ions like lanthanides, ligands with higher denticity are often preferred to achieve stable complexes with coordination numbers greater than six. wikipedia.org

The synthesis of metal complexes with aminophenol-type ligands is generally straightforward. A common method involves the reaction of the ligand with a metal salt, such as a chloride, nitrate, or acetate, in a suitable solvent like ethanol (B145695) or methanol. nih.gov The mixture is often heated under reflux to facilitate the reaction. The resulting metal complex may precipitate from the solution upon cooling or after partial evaporation of the solvent.

d-Block Metal Complexes : A wide variety of d-block metal complexes with analogous ligands have been synthesized. For example, complexes of Mn(II), Co(II), Ni(II), Cu(II), and Zn(II) are readily prepared by reacting the corresponding metal chloride or acetate salt with the ligand in an appropriate molar ratio. derpharmachemica.comresearchgate.netsemanticscholar.org The stoichiometry of the final complex, such as 1:1 or 1:2 metal-to-ligand ratio, can often be controlled by the reaction conditions. mdpi.com

f-Block Metal Complexes : The coordination chemistry of aminophenol ligands extends to f-block elements. Lanthanide (Ln) complexes, for instance, have been synthesized by reacting ligands like 2-((E)-(tert-butylimino)methyl)phenol with lanthanide(III) nitrate or chloride salts. scielo.org.za Similarly, complexes of actinides such as uranium, neptunium, and plutonium have been prepared using sophisticated multidentate ligands that incorporate η⁶-arene interactions to stabilize the structure. rsc.orgnih.gov These syntheses highlight the ability of aminophenol-type structures to coordinate with a broad range of metal ions across the periodic table. unacademy.com

Structural Elucidation of Metal Complexes

The precise structure and bonding within the metal complexes are determined using a combination of spectroscopic techniques and single-crystal X-ray diffraction.

Spectroscopic methods are invaluable for confirming the coordination of the ligand to the metal center.

Infrared (IR) Spectroscopy : IR spectroscopy provides direct evidence of coordination. A key indicator is the disappearance or shift of the broad O-H stretching band of the free phenol upon deprotonation and complexation. researchgate.net For analogous Schiff base ligands, the C=N (azomethine) stretching vibration often shifts to a lower frequency, indicating the involvement of the imine nitrogen in coordination. researchgate.net Furthermore, the appearance of new, typically weak, bands in the low-frequency region (e.g., 400-600 cm⁻¹) can be assigned to M-O and M-N stretching vibrations, confirming the formation of metal-ligand bonds. semanticscholar.orgnih.gov

UV-Visible (UV-Vis) Spectroscopy : The electronic spectra of the complexes, when compared to the free ligand, show shifts in the absorption bands corresponding to π–π* and n–π* transitions. mdpi.com These shifts are indicative of the ligand's electronic environment changing upon coordination to the metal ion. researchgate.net Metal complexes often exhibit new absorption bands in the visible region, which can be attributed to d-d electronic transitions within the metal center, providing information about the coordination geometry. mdpi.com

Spectroscopic Data for Analogous Aminophenol-Metal Complexes
Complex/LigandKey IR Bands (cm⁻¹)UV-Vis λmax (nm) (Transitions)Reference
2-{(E)-[2-hydroxyphenyl)imino]methyl}phenol Ligandν(O-H): 3412, ν(C=N): 1631265, 315, 410 (π–π, n–π) researchgate.net
Co(II) Complexν(C=N): 1610, ν(M-N): 478, ν(M-O): 557255, 310, 420, 610 researchgate.net
Cu(II) Complexν(C=N): 1618, ν(M-N): 480, ν(M-O): 565260, 312, 415, 580 researchgate.net
Mn(II) Complex with 2-methoxy-6((4-methoxyphenylimino)methyl)phenolν(M-N): 498, ν(M-O): 533270, 277, 335, 615 (π–π, n–π, d-d) semanticscholar.org

Studies on complexes with analogous aminophenol ligands have revealed a variety of coordination geometries:

Octahedral Geometry : This is a common geometry for d-block metals, especially with a 1:2 metal-to-ligand ratio where the ligand is bidentate. For example, a Mn(II) complex with the Schiff base 2-[(4-methylphenylimino)methyl]-6-methoxyphenol was found to have a distorted octahedral geometry with the manganese atom being six-coordinate. researchgate.net

Tetrahedral Geometry : In some cases, a tetrahedral structure is adopted.

Higher Coordination Numbers : For f-block elements like lanthanides, which are larger, higher coordination numbers are common. For instance, Gd(III) and Dy(III) complexes with a Schiff base ligand adopted a nine-coordinate "muffin" polyhedral geometry. scielo.org.za

The structural data obtained from X-ray crystallography is crucial for understanding the steric and electronic factors that govern the formation and properties of these complexes.

X-ray Crystallographic Data for Selected Analogous Metal Complexes
ComplexMetal CenterCoordination GeometryKey Bond Lengths (Å)Reference
[Mn(C₁₅H₁₅NO₂)₂Cl₂]Mn(II)Distorted OctahedralMn-O: 2.128, Mn-N: 2.302, Mn-Cl: 2.474 researchgate.net
[Dy(HL₂)₃(NO₃)₃]Dy(III)Muffin (MFF-9)Dy-O(phenolate): ~2.28, Dy-O(nitrate): ~2.51 scielo.org.za
[Gd(HL₂)₃(NO₃)₃]Gd(III)Muffin (MFF-9)Gd-O(phenolate): ~2.28, Gd-O(nitrate): ~2.50 scielo.org.za
Fe(II) ComplexFe(II)Monoclinic Crystal SystemNot specified

Electronic and Magnetic Properties of Metal Complexes

The electronic and magnetic properties of metal complexes are dictated by the identity of the metal ion and its oxidation state, specifically the number of unpaired electrons in its d or f orbitals. libretexts.orgunacademy.com

Substances with unpaired electrons are generally paramagnetic, meaning they are attracted to a magnetic field. youtube.com Conversely, those with no unpaired electrons are diamagnetic and are weakly repelled by a magnetic field. dalalinstitute.com The magnetic moment of a complex, which can be determined experimentally, provides insight into the number of unpaired electrons and can help elucidate the electronic structure and geometry of the complex. researchgate.net

d-Block Complexes : For first-row transition metals, the magnetic moment can often be approximated by the "spin-only" formula, which depends directly on the number of unpaired electrons. youtube.com For example, high-spin octahedral Co(II) complexes (d⁷ configuration) typically have magnetic moments in the range of 4.30–4.70 Bohr Magnetons (B.M.), corresponding to three unpaired electrons. researchgate.net Similarly, Cu(II) complexes (d⁹) usually exhibit magnetic moments corresponding to one unpaired electron. researchgate.net Deviations from spin-only values can provide information about spin-orbit coupling.

f-Block Complexes : Lanthanide and actinide ions can have a large number of unpaired electrons in their f-orbitals, leading to strong paramagnetic behavior. kvmwai.edu.inasccollegekolhar.in Ions such as La³⁺ (f⁰) and Lu³⁺ (f¹⁴) are diamagnetic, while most other trivalent lanthanide ions are paramagnetic. asccollegekolhar.in The magnetic properties of f-block elements are generally more complex to interpret than those of d-block elements due to significant orbital contributions to the magnetic moment. asccollegekolhar.in

Magnetic Properties of Representative Analogous Metal Complexes
Metal IonElectronic ConfigurationTypical GeometryNumber of Unpaired ElectronsObserved Magnetic Moment (B.M.)Reference
Co(II)d⁷High-spin Octahedral34.30 - 4.70 researchgate.net
Ni(II)d⁸Octahedral22.96 - 3.10 researchgate.net
Cu(II)d⁹Distorted Octahedral11.70 - 2.20 researchgate.net
Mn(II)d⁵High-spin Octahedral5~5.9 youtube.com
Zn(II)d¹⁰Octahedral/Tetrahedral0Diamagnetic researchgate.net

Synthetic Applications in Organic Chemistry and Materials Science

Role as an Intermediate in the Synthesis of Complex Organic Molecules

Phenolic Mannich bases, such as 2-[(butylamino)methyl]phenol (B1267993) hydrochloride, are recognized as pivotal intermediates in the synthesis of a diverse range of more complex and often bioactive molecules. researchgate.netnih.gov The reactivity of the phenolic hydroxyl group, the nucleophilicity of the secondary amine, and the potential for substitution on the aromatic ring provide multiple avenues for further chemical transformations. smolecule.com

One significant application of aminomethylated phenols is in the synthesis of benzoxazines, a class of heterocyclic compounds that are precursors to high-performance polybenzoxazine resins. mdpi.comnih.gov The reaction of a 2-(aminomethyl)phenol derivative with an aldehyde or a formaldehyde (B43269) equivalent leads to the formation of the characteristic oxazine ring. mdpi.com While the direct synthesis of a benzoxazine from 2-[(butylamino)methyl]phenol is a clear potential application, specific examples in the literature are not extensively detailed. However, the general synthetic route is well-established for analogous compounds. mdpi.commdpi.com

Furthermore, the secondary amine and the active hydrogen on the phenolic ring make 2-[(butylamino)methyl]phenol a suitable starting material for the synthesis of various pharmaceutical and biologically active compounds. The introduction of the aminoalkyl chain into the phenolic structure is a common strategy in medicinal chemistry to enhance the biological properties of molecules. researchgate.netnih.govmdpi.com Phenol-containing Mannich bases are known to serve as scaffolds for a wide array of medicinal agents with activities including anti-inflammatory, anticancer, and antimicrobial effects. researchgate.nettpcj.org

The general reactivity of Mannich bases allows for their use in the synthesis of peptides, alkaloids, and other natural product analogues. wikipedia.orgadichemistry.com The presence of both a hydrogen-bond donor (phenol) and acceptor (amine) in the molecule also allows for its use in building more complex supramolecular structures through further reactions.

Precursor for Advanced Functional Materials

The bifunctional nature of 2-[(butylamino)methyl]phenol hydrochloride, possessing both a reactive phenolic hydrogen and a secondary amine, makes it a promising candidate as a precursor for various functional materials. smolecule.comnih.gov

Polymer Chemistry: Monomer or Cross-linking Agent

In the realm of polymer chemistry, this compound can theoretically be utilized in several ways. Phenolic compounds are well-known monomers for the synthesis of phenolic resins, such as Bakelite, through condensation with formaldehyde. kpi.ua The structure of 2-[(butylamino)methyl]phenol makes it a suitable candidate for incorporation into such polymer backbones, potentially modifying the properties of the resulting resin.

Furthermore, this compound could serve as a monomer for the synthesis of polybenzoxazines. As mentioned earlier, aminomethylated phenols are precursors to benzoxazine monomers, which then undergo ring-opening polymerization to form high-performance thermosetting polymers. mdpi.comkpi.uanih.govmetu.edu.trnih.govresearchgate.net Polybenzoxazines are known for their excellent thermal stability, low water absorption, and high mechanical strength. nih.gov

The secondary amine functionality also suggests its potential use as a curing agent or cross-linker for other polymer systems, most notably epoxy resins. google.comfabervanderende.com Amines are common hardeners for epoxy resins, where the amine nitrogen atoms react with the epoxide rings to form a cross-linked network. lmaleidykla.lt The incorporation of the phenolic group and the butyl chain from 2-[(butylamino)methyl]phenol could impart specific properties such as improved thermal stability or modified flexibility to the cured epoxy. google.com

Supramolecular Chemistry: Building Block for Self-Assembly

The amphiphilic nature of 2-[(butylamino)methyl]phenol, with its hydrophobic butyl tail and hydrophilic phenol (B47542) and amine head, suggests its potential as a building block in supramolecular chemistry. smolecule.com Amphiphilic molecules have the ability to self-assemble in solution to form a variety of ordered nanostructures such as micelles, vesicles, or nanotubes. nih.govtaylorfrancis.comnih.govresearchgate.net

The formation of these supramolecular structures is driven by a combination of non-covalent interactions, including hydrophobic interactions between the butyl chains and hydrogen bonding involving the phenolic hydroxyl and amine groups. kinampark.com While specific studies on the self-assembly of 2-[(butylamino)methyl]phenol are not widely documented, the principles of amphiphilic self-assembly are well-established and provide a strong theoretical basis for its potential in this area. nih.govnih.govresearchgate.net Such self-assembled structures have applications in areas like drug delivery, nanotechnology, and materials science. nih.govnih.gov

Development of New Synthetic Reagents and Catalysts from this compound

Aminophenol derivatives are valuable precursors for the synthesis of ligands used in coordination chemistry and catalysis. nih.govresearchgate.netchemijournal.com The reaction of the secondary amine in 2-[(butylamino)methyl]phenol with a carbonyl compound, such as an aldehyde or ketone, can readily form a Schiff base. oarjbp.com

Schiff bases are an important class of ligands that can coordinate with a wide range of metal ions to form stable metal complexes. nih.govresearchgate.netchemijournal.com These metal complexes often exhibit significant catalytic activity in various organic transformations, including oxidation, reduction, and carbon-carbon bond-forming reactions. nih.govresearchgate.netchemijournal.commdpi.com

The general synthetic route to such catalysts would involve a two-step process:

Schiff Base Formation: Condensation of 2-[(butylamino)methyl]phenol with a suitable aldehyde or ketone.

Complexation: Reaction of the resulting Schiff base ligand with a metal salt (e.g., of copper, nickel, cobalt, or palladium) to form the metal complex.

The catalytic properties of the resulting complex can be tuned by modifying the structure of the Schiff base ligand (e.g., by changing the aldehyde or ketone used) and by varying the metal center. researchgate.netchemijournal.com While the potential for developing catalysts from 2-[(butylamino)methyl]phenol is high, specific examples of such catalysts and their applications in the literature are still an emerging area of research.

Below is a table summarizing the potential applications discussed:

Application Area Specific Role of this compound Potential Outcome/Product
Complex Organic Molecule Synthesis IntermediateBenzoxazines, Bioactive compounds, Pharmaceutical analogues
Polymer Chemistry Monomer or Co-monomerModified phenolic resins, Polybenzoxazines
Cross-linking Agent/Curing AgentCured epoxy resins with modified properties
Supramolecular Chemistry Amphiphilic Building BlockSelf-assembled nanostructures (micelles, vesicles)
Catalysis Precursor to Schiff Base LigandsHomogeneous or heterogeneous catalysts for organic synthesis

Q & A

Q. What are the recommended methods for synthesizing 2-[(butylamino)methyl]phenol hydrochloride?

The synthesis typically involves a Mannich reaction , where phenol reacts with butylamine and formaldehyde under acidic or basic conditions. Key steps include:

  • Reagent control : Use formaldehyde as the carbonyl source and butylamine as the amine donor .
  • pH optimization : Acidic conditions (e.g., HCl catalysis) improve the yield of the hydrochlorinated product .
  • Purification : Recrystallization in ethanol or methanol ensures high purity, validated by HPLC (≥97% purity thresholds) .

Q. How can researchers confirm the structural integrity of this compound?

  • NMR spectroscopy : Analyze 1H^1H- and 13C^{13}C-NMR for characteristic peaks (e.g., phenolic -OH at δ 9–10 ppm, butylamino protons at δ 1.2–1.6 ppm) .
  • X-ray crystallography : For definitive confirmation, use programs like SHELXL to resolve crystal structures and validate bond angles/distances .
  • Mass spectrometry : Confirm molecular weight (e.g., 215.7 g/mol) and fragmentation patterns .

Q. What preliminary assays are suitable for evaluating its biological activity?

  • In vitro cytotoxicity : Use MTT assays against cancer cell lines (e.g., HeLa, MCF-7) to assess antitumor potential, referencing similar Mannich bases with IC50_{50} values <50 µM .
  • Antimicrobial screening : Employ broth microdilution for bacterial/fungal strains (e.g., S. aureus, C. albicans) .

Advanced Research Questions

Q. How can structural modifications enhance the compound’s antitumor efficacy?

  • Alkyl chain optimization : Replace the butyl group with longer chains (e.g., dodecyl) to improve lipid solubility and membrane penetration, as seen in structurally related naphthoquinone derivatives .
  • Chelation studies : Introduce metal-binding groups (e.g., hydroxyl or carbonyl) to explore metal complexation, which may amplify DNA intercalation or ROS generation .

Q. What experimental strategies resolve contradictions in biological activity data?

  • Dose-response validation : Replicate assays across multiple cell lines to distinguish compound-specific effects from cell line variability .
  • Mechanistic profiling : Use transcriptomics or proteomics to identify target pathways (e.g., apoptosis vs. necrosis) and cross-reference with structural analogs .
  • Solubility adjustments : Address discrepancies in IC50_{50} values by optimizing solvent systems (e.g., DMSO vs. saline) .

Q. How can researchers optimize the compound’s pharmacokinetic properties?

  • LogP determination : Measure partition coefficients to balance hydrophobicity (target: 2–4 for blood-brain barrier penetration) .
  • Metabolic stability : Use liver microsome assays to identify metabolic hotspots (e.g., oxidation of the phenol group) and guide derivatization .

Q. What advanced techniques validate its mechanism of action?

  • Molecular docking : Model interactions with biological targets (e.g., topoisomerase II or kinases) using software like AutoDock .
  • In vivo efficacy : Test in xenograft models with pharmacokinetic monitoring (Cmax_{max}, t1/2_{1/2}) to correlate bioavailability with antitumor activity .

Methodological Notes

  • Contradiction analysis : Cross-validate NMR and X-ray data to resolve ambiguities in stereochemistry or proton assignments .
  • Scalability : Transition from batch synthesis to flow chemistry for reproducible gram-scale production .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.